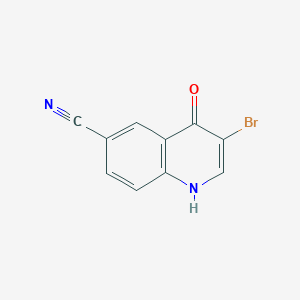

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Description

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile (CAS: 304904-69-6) is a brominated quinoline derivative with the molecular formula C₁₀H₅BrN₂O and a molecular weight of 249.07 g/mol . This compound features a quinoline backbone substituted with a bromine atom at position 3, a ketone group at position 4, and a nitrile group at position 6.

Properties

IUPAC Name |

3-bromo-4-oxo-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-8-5-13-9-2-1-6(4-12)3-7(9)10(8)14/h1-3,5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZWKDYMBRFFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=O)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627300 | |

| Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440526-48-6, 304904-69-6 | |

| Record name | 6-Quinolinecarbonitrile, 3-bromo-4-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440526-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile typically involves the bromination of 4-oxo-1,4-dihydroquinoline-6-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of 3-amino or 3-thio derivatives.

Reduction: Formation of 3-bromo-4-hydroxy-1,4-dihydroquinoline-6-carbonitrile.

Oxidation: Formation of quinoline-4,6-dicarbonitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research indicates that compounds related to 4-oxo-1,4-dihydroquinoline derivatives exhibit significant antibacterial properties. For instance, the synthesis of various 4-oxoquinoline derivatives has shown effectiveness against bacterial strains, suggesting that 3-bromo derivatives may also possess similar activities .

Cannabinoid Receptor Modulation

Studies have explored the pharmacomodulation around 4-oxo-1,4-dihydroquinoline derivatives as selective cannabinoid receptor ligands. The modifications in the chemical structure have been correlated with enhanced affinity and functionality at the CB2 receptor, indicating potential therapeutic applications in pain management and inflammation .

Protein Kinase Inhibition

Research has identified several derivatives of quinoline carboxylic acids as inhibitors of protein kinase CK2. These findings suggest that 3-bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile could be developed further as a candidate for targeting specific kinases involved in cancer progression .

Material Science

Synthesis of Functional Materials

The compound can serve as a precursor in the synthesis of advanced materials, including organic semiconductors and dyes. Its unique structure allows for modifications that can lead to materials with desirable electronic properties. For example, quinoline derivatives are often utilized in the development of organic light-emitting diodes (OLEDs) due to their photophysical properties .

Synthetic Intermediate

Versatile Building Block

this compound can be employed as a versatile synthetic intermediate in organic synthesis. It can undergo various chemical transformations such as nucleophilic substitutions and cyclizations to yield more complex structures. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antibacterial Activity | Investigated the antibacterial properties of quinoline derivatives | Identified significant antibacterial effects against multiple strains |

| Cannabinoid Receptor Study | Explored modifications on quinolines for CB2 receptor activity | Enhanced affinity and potential therapeutic applications |

| Protein Kinase Inhibition Research | Evaluated quinoline derivatives as CK2 inhibitors | Demonstrated potential for cancer treatment through targeted inhibition |

Mechanism of Action

The mechanism of action of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The bromine atom and the carbonyl group are likely involved in the binding interactions with these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile with key analogs, focusing on structural, electronic, and functional differences.

4-Oxo-1,4-dihydroquinoline-6-carbonitrile

- Structure : Lacks the bromine atom at position 3.

- Molecular Weight : ~169.16 g/mol (estimated by removing Br from the parent compound).

- Nitrile and ketone groups retain hydrogen-bonding capabilities, similar to the brominated analog.

- Commercial Availability : Listed in catalogs (e.g., Hangzhou Haiqiang Pharmaceutical) but requires direct inquiry for pricing .

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carbonitrile

- Structure : Methoxy (-OCH₃) substituent at position 7 instead of bromine at position 3.

- Molecular Weight : ~229.22 g/mol (C₁₁H₈N₂O₂).

- Functional Impact: Methoxy is an electron-donating group, contrasting with bromine’s electron-withdrawing effect.

- Commercial Availability : Sold by CymitQuimica in varying quantities (1g: €273; 100mg: €86) .

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid

- Structure : Replaces the nitrile (-CN) group with a carboxylic acid (-COOH) at position 6.

- Similarity Score : 0.69 (structural similarity based on backbone and bromine) .

- Functional Impact : The carboxylic acid introduces hydrogen-bonding and ionic interactions, enhancing solubility in polar solvents compared to the nitrile analog. This substitution also alters metabolic stability in biological systems.

Comparative Data Table

Key Research Findings

- Halogen Bonding: The bromine atom in this compound may participate in halogen bonding, a critical factor in crystal engineering and supramolecular assembly .

- Electronic Effects: Methoxy and bromine substituents exert opposing electronic effects, influencing reaction pathways. For example, bromine’s electron-withdrawing nature could activate the quinoline ring for electrophilic substitution at specific positions .

- Hydrogen Bonding: The ketone group at position 4 enables hydrogen-bonding interactions, common in quinoline-based pharmaceuticals. Nitrile groups, while less polar than carboxylic acids, still contribute to dipole-dipole interactions .

Biological Activity

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile (C10H5BrN2O) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Synthesis of this compound

The compound can be synthesized through various methods, typically involving the condensation of 3-bromoanilines with cyanoacetic acid or its derivatives. These reactions often require stringent conditions to achieve high yields and purity. For instance, one method involves heating 3-bromoaniline with ethyl ethoxymethyl-enemalonate under reflux conditions, yielding significant amounts of the desired product .

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

Antimicrobial Activity

The compound has demonstrated potent antibacterial properties against various Gram-positive and Gram-negative bacterial strains. Minimum inhibitory concentrations (MICs) range from 0.5 to 8 μg/mL, indicating its potential utility in combating bacterial infections. Comparative studies show that while its antibacterial activity is slightly lower than that of some parent drugs, modifications to its structure can enhance efficacy .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 8 |

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated for its antiproliferative effects on various cancer cell lines, including cervical (HeLa), breast (MCF-7), lung (H460), and hepatic carcinoma (HepG2). The compound's ability to inhibit cell proliferation was noted, with IC50 values suggesting moderate potency against these cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells. It may modulate cellular signaling pathways and gene expression, influencing processes such as apoptosis and metabolic activity . The presence of the bromine atom enhances its binding affinity to molecular targets, which is crucial for its biological effects.

Case Studies

Case Study 1: Antibacterial Evaluation

In a study assessing the antibacterial efficacy of various derivatives of quinoline compounds, this compound was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer properties showed promising results in inhibiting the growth of HeLa cells. The study utilized various concentrations of the compound over different time periods to evaluate its effects on cell viability and morphology. Results indicated a dose-dependent inhibition of cell growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.